(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride
Description
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-(methylamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBGZHHBWVCZFK-GEMLJDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718512 | |
| Record name | N-Methyl-L-isoleucine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66866-68-0 | |
| Record name | N-Methyl-L-isoleucine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
The foundational approach involves the reaction of L-isoleucine with methylamine to form the corresponding N-methylated amino acid, followed by salt formation with hydrochloric acid. This process is well-documented in patent WO2016170544A1 and US10544189B2, which describe multi-step syntheses involving esterification, amidation, and salt formation.
Key Preparation Methods
| Method | Description | Reagents & Conditions | References |
|---|---|---|---|
| Direct Amino Acid Methylation | Reacting L-isoleucine with methylamine to produce N-methyl-L-isoleucine, then converting to hydrochloride salt. | Methylamine gas or solution, controlled temperature (~0-25°C), followed by acidification with HCl. | , |
| Esterification & Amidation | Esterification of amino acid carboxyl groups using thionyl chloride in methanol, followed by amidation with methylamine derivatives. | Thionyl chloride, methanol, methylamine, and suitable catalysts under inert atmosphere. | , |
| Chiral Resolution & Stereocontrol | Employing chiral catalysts or chiral starting materials to ensure the stereochemistry of the (2S,3S) isomer during synthesis. | Chiral auxiliaries or stereoselective reagents. | |
| Salt Formation | Acidification of free amino acid with hydrochloric acid to yield hydrochloride salt. | Hydrochloric acid in suitable solvent (e.g., ethanol, water). | , |
Detailed Research Findings and Data
a. Synthesis via Amino Acid Methylation
Research indicates that the reaction of L-isoleucine with methylamine under controlled conditions yields N-methyl-L-isoleucine with high stereoselectivity. The process involves:
- Dissolving L-isoleucine in a suitable solvent such as methanol.
- Adding methylamine gas or methylamine solution at low temperature (~0°C).
- Stirring for several hours to ensure complete methylation.
- Acidifying the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt.
b. Esterification and Amidation
Patent WO2016170544A1 describes esterification of amino acids using thionyl chloride in methanol, which converts the carboxylic acid group into methyl esters. Subsequent amidation with methylamine yields the methylated amino acid, which is then converted into the hydrochloride salt.
Chiral resolution techniques or stereoselective synthesis steps are employed to ensure the (2S,3S) configuration. These include the use of chiral auxiliaries or catalysts during methylation or amidation steps, as detailed in patent documents and research articles.
Data Tables
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Methylation | Methylamine | Methanol | 0-25°C | 4-8 hours | Ensures stereoselectivity |
| Esterification | Thionyl chloride | Methanol | 25°C | 2-4 hours | Converts carboxyl to methyl ester |
| Amidation | Methylamine | Appropriate solvent | 0-25°C | 4-12 hours | Forms amino derivative |
| Salt Formation | HCl | Water/ethanol | 25°C | 1-2 hours | Produces hydrochloride salt |
Notes on Purification and Characterization
- Purification : Crystallization from suitable solvents such as ethanol or water is common.
- Characterization : Confirmed via NMR, IR, and chiral HPLC to verify stereochemistry and purity.
Summary of Challenges and Optimization Strategies
- Maintaining stereochemical purity requires careful control of reaction conditions.
- Use of chiral catalysts or auxiliaries enhances stereoselectivity.
- Purity of starting materials significantly impacts the final product quality.
- Reaction conditions such as temperature, solvent, and reagent molar ratios are optimized to maximize yield and stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Neuroprotective Properties
Research has indicated that (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride exhibits neuroprotective effects. It has been studied for its potential to protect neurons from damage due to oxidative stress and excitotoxicity. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : A study published in Neuropharmacology demonstrated that the compound could reduce neuronal cell death in vitro when exposed to neurotoxic agents. The mechanism was attributed to its ability to modulate glutamate receptors, which are often implicated in neurodegeneration .
Role in Metabolism
This compound plays a significant role in metabolic studies, particularly concerning amino acid metabolism. Its structural similarity to L-isoleucine allows it to participate in various metabolic pathways and serves as a substrate for enzymes involved in amino acid catabolism.
Research Findings : Studies have shown that this compound can influence the synthesis of neurotransmitters by providing necessary precursors. For instance, it has been linked to increased levels of serotonin and dopamine in animal models .
Drug Development
The compound has been explored as a potential lead in drug development due to its pharmacological properties. Its ability to act as an inhibitor of certain enzymes makes it a candidate for developing therapeutic agents targeting metabolic disorders.
Example Application : In preclinical trials, derivatives of this compound have been synthesized and tested for their efficacy against specific targets such as dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism .
Mechanism of Action
The mechanism of action of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Methyl Ester Analogs
- (2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride (CAS 3339-43-3): Structure: Differs by substitution of the carboxylic acid with a methyl ester. Molecular Weight: 195.69 g/mol . Key Data:
- Purity: 97% .
- NMR (DMSO-d6): δ 3.79 (s, OCH3), indicating the ester group .
Hazards: Includes H302 (harmful if swallowed) and H315 (skin irritation) .
- (2S,3S)-Methyl 3-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]pentanoate (CAS unspecified): Structure: Features a bulky 2-phenylimidazole substituent. Key Data:
- Yield: 38% in synthesis .
- NMR: δ 7.36–7.84 (ArH signals), confirming aromaticity . Applications: Potential use in medicinal chemistry due to imidazole’s bioactivity .
TFA-Protected Analogs
- (2S,3S)-3-Methyl-2-(2,2,2-trifluoroacetamido)pentanoic acid (TFA-L-Ile): Structure: Trifluoroacetamido group replaces methylamino. Key Data:
- Synthesis: Prepared via TFA protection using ethyl trifluoroacetate .
- Applications: Used in Friedel-Crafts acylation reactions due to enhanced stability of the acid chloride derivative .
Amino Acid Derivatives
- (2S,3S)-2-Amino-3-methylpentanoic Acid (Isoleucine, CAS 73-32-5): Structure: Lacks the methylamino group; instead, a primary amino group is present. Key Data:
- Molecular Weight: 131.17 g/mol .
- Purity: Pharmaceutical-grade with strict limits on heavy metals (e.g., Pb < 2 µg/g) .
- Optical Activity: Specific rotation α in pH 5.5–7.0 . Applications: Essential amino acid in nutrition and protein synthesis .
- (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride (CAS 5817-22-1): Structure: Hydroxyl group at C3 and additional methyl at C4. Key Data: Molecular formula unspecified but distinct stereochemistry .
Diamino and Amide Derivatives
- (2S)-2,5-Diaminopentanamide Dihydrochloride (CAS 71697-89-7): Structure: Linear diaminopentanamide with two amine groups. Key Data:
- Molecular Weight: 204.1 g/mol .
- Hazards: Precautionary measures include avoiding dust inhalation (P261) .
Comparative Analysis Table
Key Findings and Implications
Structural Influence on Reactivity :
- Ester derivatives (e.g., CAS 3339-43-3) serve as protective intermediates, while the carboxylic acid form (target compound) is bioactive or used in salt forms for solubility .
- Bulky substituents (e.g., phenylimidazole in ) may confer medicinal properties but reduce synthetic yield (38%) .
Safety Profiles: The target compound’s hazards are unspecified, whereas methyl ester analogs have explicit warnings (e.g., H302) . Diamino compounds require precautions against inhalation .
Synthetic Utility :
Biological Activity
(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, also known as 3-M2MPA HCl, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
- Chemical Formula : C₇H₁₅ClN₁O₂
- Molecular Weight : 145.66 g/mol
- CAS Number : 4125-98-8
The compound features a unique stereochemistry that plays a crucial role in its biochemical interactions. The presence of both methyl and methylamino groups enhances its lipophilicity, which may influence its absorption and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors involved in metabolic pathways and neurotransmission. Its chiral nature allows for selective binding to target proteins, potentially modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing synaptic transmission.
Biological Activities
Research indicates that this compound may exhibit various biological activities:
- Neurotransmission Modulation : Preliminary studies suggest potential effects on neurotransmitter systems, which could influence mood and cognitive functions.
- Metabolic Pathway Interference : It may play a role in metabolic regulation by interacting with enzymes that govern energy metabolism.
- Antimicrobial Properties : Some related compounds have shown antimicrobial activity, indicating potential for further exploration in this area.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study conducted on the compound's effect on enzyme activity demonstrated a dose-dependent inhibition of specific metabolic enzymes at concentrations ranging from 10 µM to 100 µM.
- Neurotransmitter release assays indicated that the compound could enhance the release of certain neurotransmitters at lower concentrations while inhibiting it at higher concentrations.
-
Comparative Analysis :
- In comparison with similar compounds such as (2S,3S)-2-Amino-3-methylpentanoic acid, this compound exhibited greater selectivity towards specific receptor subtypes, making it a candidate for further pharmacological studies.
Data Tables
| Study Type | Concentration (µM) | Effect Observed |
|---|---|---|
| Enzyme Activity | 10 | 20% Inhibition |
| Enzyme Activity | 50 | 50% Inhibition |
| Neurotransmitter Release | 10 | Increase by 30% |
| Neurotransmitter Release | 100 | Decrease by 25% |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride?
- Methodology : Begin with a chiral amino acid backbone (e.g., L-alanine or L-valine) to retain stereochemistry. Introduce the methylamino group via reductive amination or nucleophilic substitution. For example, describes coupling Boc-protected amino acids with amines using HATU/EDC, followed by deprotection with HCl to form the hydrochloride salt . Protecting groups like Boc (tert-butoxycarbonyl) or Teoc (trimethylsilyl ethoxy carbonyl) (as in ) prevent undesired side reactions during synthesis . Final purification often involves recrystallization or preparative HPLC.
Q. How can the stereochemical configuration of the compound be confirmed?
- Methodology : Use polarimetry to measure optical rotation and compare with literature values. Advanced techniques like X-ray crystallography (for crystalline derivatives) or 2D NMR (e.g., NOESY, COSY) resolve spatial arrangements. highlights the importance of stereochemical purity in related benzothiazepine derivatives, where chiral HPLC with a polysaccharide column effectively separates enantiomers .
Q. What analytical methods are suitable for assessing purity and stability?
- Methodology : Employ reverse-phase HPLC with UV detection (210–254 nm) for purity analysis. Stability studies under varying pH (e.g., 1–10), temperature (4°C to 40°C), and light exposure can identify degradation pathways. emphasizes impurity profiling using LC-MS to detect byproducts like deaminated or oxidized species .
Advanced Research Questions
Q. How can conflicting NMR data for methylamino group protons be resolved?
- Methodology : Proton splitting patterns in NMR may overlap due to dynamic exchange or steric hindrance. Use deuterated solvents (DMSO-d6 or D2O) and variable-temperature NMR to slow exchange rates. For example, notes that hydrochloride salts of amino acids often exhibit broadened peaks due to hydrogen bonding; adding trifluoroacetic acid (TFA) can sharpen signals by suppressing ionic interactions .
Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric excess?
- Methodology : Catalytic asymmetric synthesis using chiral ligands (e.g., Jacobsen’s catalysts) or enzymatic resolution (e.g., lipases) improves enantioselectivity. suggests optimizing coupling reagent stoichiometry (e.g., HATU vs. EDC) and reaction time to minimize racemization . Continuous flow reactors enhance reproducibility and scalability.
Q. How do solvent and counterion choices impact the compound’s solubility and crystallinity?
- Methodology : Hydrochloride salts generally improve water solubility (as seen in and ), but crystallinity depends on counterion pairing. Screen solvents like ethanol/water mixtures or acetonitrile for optimal crystal formation. notes that methylamino derivatives with bulky substituents may require co-solvents (e.g., DMF) to prevent amorphous precipitation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
